tribromoerbium;hydrate
Description
Tribromoerbium hydrate (IUPAC name: tribromoerbium hydrate) is a hydrated erbium(III) bromide compound with the formula ErBr₃·xH₂O . It is classified under PubChem CID 16217294 and is commonly referred to as erbium(III) bromide nonahydrate in its fully hydrated form. This compound is part of the lanthanide halide hydrate family, characterized by the presence of erbium (a rare-earth element) coordinated with three bromide ions and variable water molecules. Key identifiers include:
- Linear Formula: ErBr₃·xH₂O
- SMILES: BrErBr.O
- InChI Key: NFXGQBUPAJVAEP-UHFFFAOYSA-K .
Tribromoerbium hydrate is primarily used in research settings, particularly in the synthesis of erbium-based materials and as a precursor for catalysts or luminescent materials.
Properties
IUPAC Name |
tribromoerbium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGQBUPAJVAEP-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Er](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3ErH2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Erbium(III) bromide hydrate is typically prepared by dissolving erbium(III) oxide or erbium carbonate in hydrobromic acid. This process results in the formation of the hydrate, which cannot be dehydrated without partial hydrolysis . The anhydrous form of erbium(III) bromide is prepared by the direct reaction of erbium metal with bromine .
Chemical Reactions Analysis
Erbium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions with other halides or ligands.
Hydrolysis: The hydrate form can undergo partial hydrolysis when attempts are made to dehydrate it.
Common reagents used in these reactions include hydrobromic acid for preparation and other halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Erbium(III) bromide hydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Medicine: It is used in the development of certain medical devices and treatments.
Industry: It is used in water treatment, crystal growth applications, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of erbium(III) bromide hydrate involves its interaction with other molecules and ions. It can act as a Lewis acid, facilitating various chemical reactions. The specific molecular targets and pathways depend on the application and the reaction conditions.
Comparison with Similar Compounds
Structural and Functional Insights
Structural Features
- Lanthanide Bromide Hydrates : Both ErBr₃·xH₂O and HoBr₃·xH₂O likely adopt similar octahedral or trigonal prismatic coordination geometries, with water molecules occupying lattice sites. The exact structure depends on hydration level and crystallization conditions .
- Chloride vs. Bromide : Smaller Cl⁻ ions result in shorter metal-ligand bond lengths compared to Br⁻, influencing lattice energy and thermal stability.
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